Divergent Solid-State Interactions: Crystal Structure Analysis of Bromine Engagement
In a direct head-to-head crystallographic comparison, the bromine atom in 2-bromo-6-nitroaniline exhibits distinct intermolecular interactions compared to its isomers, 4-bromo-2-nitroaniline and 2-bromo-4-nitroaniline [1]. Specifically, the Br atom engages in Br…π interactions in the crystal lattice of 2-bromo-6-nitroaniline, whereas it forms Br…O and C—H…Br interactions in the 4-bromo-2-nitroaniline and 2-bromo-4-nitroaniline crystals, respectively [1].
| Evidence Dimension | Type of intermolecular Br interaction in solid state |
|---|---|
| Target Compound Data | Br…π interactions |
| Comparator Or Baseline | 4-Bromo-2-nitroaniline: Br…O interactions; 2-Bromo-4-nitroaniline: C—H…Br interactions |
| Quantified Difference | Qualitative difference in interaction type |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
This distinction in halogen bonding dictates the compound's behavior in crystal engineering, co-crystal formation, and as a precursor for solid-state reactions, which is critical for materials science applications.
- [1] Marek, P. H., Urban, M., & Madura, I. D. (2018). The study of interactions with a halogen atom: influence of NH2 group insertion on the crystal structures of meta-bromonitrobenzene derivatives. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1509-1517. https://doi.org/10.1107/S2053229618013608 View Source
